molecular formula C12H12N2S B8364791 9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

Cat. No.: B8364791
M. Wt: 216.30 g/mol
InChI Key: VOMCJEZYFADFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

10-methyl-4,5-dihydrothieno[3,4-b][1,5]benzodiazepine

InChI

InChI=1S/C12H12N2S/c1-14-11-5-3-2-4-10(11)13-6-9-7-15-8-12(9)14/h2-5,7-8,13H,6H2,1H3

InChI Key

VOMCJEZYFADFQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2NCC3=CSC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 4 g. of 4,9-dihydro-4-methyl-10H-thieno[3,4-b][1,5]benzodiazepin-10-one [U.S. Pat. No. 3,953,430 (Example 2)] in 75 ml. of tetrahydrofuran is combined with 2 g. of lithium aluminum hydride in 50 ml. of tetrahydrofuran and refluxed under nitrogen with stirring for 10 hours. A 2 ml. portion of water is carefully added dropwise with cooling followed by 2 ml. of 15% sodium hydroxide and 6 ml. of water. The mixture is filtered and the precipitate is washed thoroughly with ether. The filtrate and washings are combined, dried over sodium sulfate, filtered and concentrated to a semi-crystalline brown oil. The product is triturated with hexane producing a tan crystalline solid. This solid is recovered, washed thoroughly with hexane and dried. This crystalline material is purified by column chromatography (alumina activity II), eluting with methylene chloride:hexane (50:50). Evaporation of the solvents yields a solid which is triturated with hexane and washed with ether, giving the desired product as pale blue crystals, mp. 125°-127° C.
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